molecular formula C11H13ClN2O B2550848 5-Chloro-1-(3-methoxypropyl)benzimidazole CAS No. 1243638-76-7

5-Chloro-1-(3-methoxypropyl)benzimidazole

Cat. No.: B2550848
CAS No.: 1243638-76-7
M. Wt: 224.69
InChI Key: BXMCIJLAMSQJRF-UHFFFAOYSA-N
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Description

5-Chloro-1-(3-methoxypropyl)benzimidazole is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound, and this bicyclic compound consists of the fusion of the rings of benzene and imidazole . The molecular formula of this compound is C11H13ClN2O, and its molecular weight is 224.69 .


Synthesis Analysis

Benzimidazole, the core structure of this compound, is produced by the condensation of o-phenylenediamine with formic acid . The synthesis of benzimidazole derivatives typically involves the condensation of the benzene rings containing nitrogen functional groups at the ortho position with various reagents .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzimidazole core with a chlorine atom at the 5th position and a 3-methoxypropyl group at the 1st position .


Chemical Reactions Analysis

Benzimidazole derivatives, including this compound, have been found to exhibit a broad range of biological activities due to their special structural features and electron-rich environment . They have been reported to act as good corrosion inhibitors for extremely aggressive, corrosive acidic media .

Mechanism of Action

While the specific mechanism of action for 5-Chloro-1-(3-methoxypropyl)benzimidazole is not mentioned in the search results, benzimidazole and its derivatives are known to interact easily with the biopolymers of the living system due to their structural similarities with naturally occurring nucleotides .

Safety and Hazards

While specific safety and hazard information for 5-Chloro-1-(3-methoxypropyl)benzimidazole is not available, benzimidazole is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Benzimidazole and its derivatives, including 5-Chloro-1-(3-methoxypropyl)benzimidazole, continue to be an active and attractive topic of medicinal chemistry due to their diverse biological and clinical applications . The prevalence of benzimidazole cores in biologically active molecules has stimulated the need for elegant and efficient ways to synthesize these heterocyclic leads . This opens up new opportunities for researchers to design future generation novel and potent benzimidazole-containing drugs .

Properties

IUPAC Name

5-chloro-1-(3-methoxypropyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c1-15-6-2-5-14-8-13-10-7-9(12)3-4-11(10)14/h3-4,7-8H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXMCIJLAMSQJRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C=NC2=C1C=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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